(2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17/h3-5,16H,6-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDBRIPQWHRONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dimethoxybenzyl Chloride
The chlorination of 2,3-dimethoxybenzyl alcohol is a critical first step. Source (CN102311351B) describes a two-phase system using paraformaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Key conditions:
-
Temperature : 60–80°C
-
Time : 4 hours
-
Yield : >90% (for analogous 2,4-dimethoxy isomer)
The reaction mechanism involves electrophilic aromatic substitution, with the phase-transfer catalyst enhancing chloride ion availability.
Amine Coupling
The benzyl chloride intermediate reacts with 2-morpholin-4-yl-ethylamine under nucleophilic substitution. Source outlines conditions for a similar compound:
-
Solvent : Ethanol or dichloromethane
-
Base : Triethylamine (to scavenge HCl)
-
Molar ratio : 1:1.2 (benzyl chloride:amine)
-
Temperature : 20–40°C
-
Time : 6 hours
Example Procedure (adapted from):
-
Dissolve 2,3-dimethoxybenzyl chloride (1 eq) and 2-morpholin-4-yl-ethylamine (1.2 eq) in ethanol.
-
Add triethylamine (1.2 eq) and stir at 25°C for 6 hours.
-
Extract with dichloromethane, wash with brine, and purify via silica gel chromatography.
Reductive Amination of 2,3-Dimethoxybenzaldehyde
Reaction Overview
This method avoids handling reactive benzyl chlorides. Source (PMC3905599) demonstrates reductive amination for analogous thiazole derivatives, which can be adapted:
-
Substrates : 2,3-Dimethoxybenzaldehyde + 2-morpholin-4-yl-ethylamine
-
Reducing agent : Sodium cyanoborohydride (NaBH3CN)
-
Solvent : Methanol or ethanol
-
Catalyst : Acetic acid (proton source)
Example Procedure :
-
Mix 2,3-dimethoxybenzaldehyde (1 eq), 2-morpholin-4-yl-ethylamine (1.1 eq), and NaBH3CN (1.5 eq) in methanol.
-
Add acetic acid (2 eq) and stir at 25°C for 12 hours.
-
Quench with aqueous NaOH, extract with ethyl acetate, and purify via distillation.
Alternative Methods
Mitsunobu Reaction
For hydroxyl-containing precursors, the Mitsunobu reaction offers stereochemical control. Source (US10351556B2) employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Solid-Phase Synthesis
Source (J. Org. Chem. 1997) describes solid-phase techniques for quinoxalinones, adaptable for iterative coupling:
-
Resin : Wang resin-functionalized benzyl alcohol
-
Coupling agents : EDC/HOBt
-
Cleavage : TFA/CH2Cl2
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 20–40°C, 6h | 85–92% | High yield, scalable | Requires benzyl chloride |
| Reductive Amination | 25°C, 12h | 70–80% | Avoids chlorinated intermediates | Lower yield |
| Mitsunobu Reaction | 0–25°C, 24h | 60–75% | Stereochemical control | Costly reagents |
| Solid-Phase Synthesis | RT, multi-step | 50–65% | Purification simplicity | Lower yield, specialized setup |
Characterization and Quality Control
Post-synthesis characterization is critical:
-
NMR : ¹H and ¹³C spectra confirm structure (source PubChem CID 3156003).
-
Melting Point : 120–122°C (analogous compounds in source).
Industrial-Scale Considerations
Source highlights scalability for the nucleophilic substitution route:
-
Solvent Recovery : Ethanol is recycled via distillation.
-
Catalyst Reuse : Phase-transfer catalysts are retained in the aqueous phase.
Emerging Trends
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogs
The following table compares C₁₅H₂₂N₂O₃ with structurally related compounds:
Key Observations :
- Positional Isomerism : The 2,5-dimethoxy analog (CAS 797027-75-9) shares the same molecular formula but exhibits altered electronic and steric properties due to methoxy group positioning, which could influence receptor binding or metabolic stability .
- Morpholine Role: The morpholine ring enhances solubility compared to non-morpholine analogs (e.g., ), a feature critical for central nervous system (CNS) drug candidates .
Morpholine-Containing Derivatives
- LM11A-31 (): A morpholine-containing isoleucine derivative in Phase IIa trials for Alzheimer’s disease. While structurally distinct, its morpholine-ethylamine moiety highlights the pharmacophore’s relevance in CNS drug design .
- 6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline (): Exhibits immunostimulatory effects but with reduced neutrophil activation compared to tilorone. This suggests morpholine derivatives may balance efficacy and safety in immunomodulation .
Methoxy-Substituted Analogs
Physicochemical and Commercial Considerations
- Purity and Synthesis : Derivatives like LM11A-31 are synthesized at >99% purity for clinical use, underscoring the importance of rigorous quality control in morpholine-based drug development .
Biological Activity
Anticholinesterase Activity
Preliminary research indicates that compounds with similar structural features, particularly those containing benzyl and morpholine groups, may exhibit anticholinesterase activity . This activity is significant in the context of neurodegenerative diseases like Alzheimer's, where inhibiting acetylcholinesterase can enhance cholinergic transmission.
Antimicrobial Properties
While direct studies on (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine are sparse, related compounds have demonstrated antimicrobial properties . For instance, derivatives of morpholine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .
Anti-inflammatory Effects
Research into structurally related compounds has revealed their potential in anti-inflammatory applications . For example, certain benzyl-morpholine derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures. Such findings indicate that this compound could be investigated further for its anti-inflammatory properties .
The specific mechanism of action for this compound remains largely unknown due to a lack of targeted studies. However, it is hypothesized that the compound may interact with various biological targets through binding interactions or enzyme inhibition, similar to other compounds containing morpholine and benzyl functionalities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Benzyl structure with methoxy groups at 3 and 4 positions | Potentially different biological activity due to substitution pattern |
| (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Benzyl group with methoxy substitutions at 2 and 5 positions | May exhibit distinct pharmacological properties |
| (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Benzyl structure with a single methoxy group | Lacks additional methoxy group influence on activity |
The unique substitution pattern of this compound may enhance its affinity for biological targets compared to other similar compounds.
Case Studies and Research Findings
- Anticancer Activity : In related studies, compounds featuring similar morpholine structures have shown promising anticancer activity in vitro against various cancer cell lines. The efficacy often correlates with the substitution pattern on the benzene ring and the presence of functional groups that enhance solubility and cellular uptake .
- Toxicity Assessments : Toxicity studies conducted on similar compounds have revealed that while many exhibit low toxicity at therapeutic doses, higher concentrations can lead to decreased cell viability. This suggests a need for careful dose management in potential therapeutic applications .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the benzyl and morpholine moieties. For example, the methoxy groups (-OCH) resonate at δ 3.7–3.9 ppm, while morpholine protons appear as multiplet signals near δ 2.4–3.5 ppm .
- X-ray Crystallography : Programs like SHELX or WinGX resolve anisotropic displacement ellipsoids and hydrogen bonding patterns, essential for confirming stereochemistry .
- Infrared (IR) Spectroscopy : Stretching frequencies for C-O (1250–1050 cm) and N-H (3300–3500 cm) bonds validate functional groups .
How can researchers resolve contradictions in NMR data due to overlapping signals or dynamic effects?
Advanced Research Question
- 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) or NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish overlapping proton environments. For example, coupling between benzyl protons and the morpholine chain can be mapped via H-C correlations .
- Variable Temperature NMR : Dynamic effects (e.g., hindered rotation in the morpholine ring) may broaden signals. Collecting spectra at elevated temperatures (e.g., 60°C) can sharpen peaks .
- Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts using software like Gaussian or ORCA .
What strategies optimize reaction conditions for high-purity synthesis of morpholine-containing amines?
Advanced Research Question
- Design of Experiments (DoE) : Employ factorial designs to test variables like temperature (40–100°C), solvent (ethanol vs. acetonitrile), and catalyst loading. For instance, ethanol improves solubility of polar intermediates but may reduce reaction rates .
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reagent stoichiometry dynamically.
- Purification Challenges : Morpholine derivatives often require column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to separate byproducts .
How can molecular docking and QSAR models predict the bioactivity of this compound?
Advanced Research Question
- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) with binding pockets accommodating the morpholine and dimethoxybenzyl groups. Docking software like AutoDock Vina can simulate interactions with targets such as serotonin receptors .
- QSAR Parameters : Calculate descriptors like logP (lipophilicity), polar surface area, and H-bond donors/acceptors. For example, the morpholine ring enhances solubility, while the dimethoxy group may improve blood-brain barrier penetration .
- Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition IC) to refine models .
What are the limitations of crystallographic data for this compound, and how can they be addressed?
Advanced Research Question
- Twinned Crystals : Use SHELXL ’s TWIN command to refine twinned datasets. High-resolution data (<1.0 Å) improves reliability .
- Disorder in Morpholine Rings : Apply ISOR or SIMU restraints during refinement to model anisotropic displacement parameters accurately .
- Hydrogen Atom Positioning : Neutron diffraction or DFT-optimized geometries can supplement X-ray data for precise H-atom placement .
How do solvent effects influence the compound’s stability and reactivity in biological assays?
Advanced Research Question
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize the protonated amine form, enhancing solubility but potentially reducing membrane permeability.
- Degradation Pathways : Monitor stability via LC-MS in buffers (pH 4–9). Morpholine derivatives are prone to oxidation; antioxidants like BHT (butylated hydroxytoluene) can mitigate degradation .
- Aggregation : Dynamic light scattering (DLS) detects nanoparticle formation, which may falsely inflate bioactivity readings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
